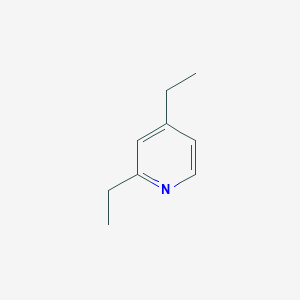
2,4-Diethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethyl groups attached to the second and fourth positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Diethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,4-pyridinedimethanol with ethylating agents under controlled conditions can yield this compound . Another method involves the use of Grignard reagents, where the addition of ethyl magnesium bromide to pyridine N-oxides followed by reduction can produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced separation techniques further enhances the scalability and economic viability of the production .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
Aplicaciones Científicas De Investigación
2,4-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Diethylpyridine involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor prolyl hydroxylase. This inhibition affects the hydroxylation of prolyl residues in regulatory subunits, leading to altered cellular responses to hypoxia . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
- 2,3-Diethylpyridine
- 2,5-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: While these compounds share the ethyl substitution pattern, their chemical properties and reactivity can differ significantly due to the position of the ethyl groups. For example, 2,4-Diethylpyridine’s unique substitution pattern provides distinct steric and electronic effects, influencing its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where other diethylpyridine isomers may not be as effective .
Propiedades
Número CAS |
626-21-1 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
2,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZZNHVWPSIBWAOF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC=C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


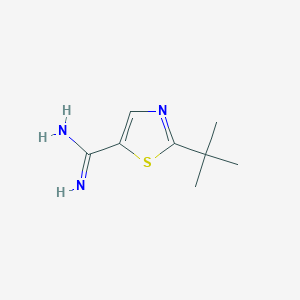
![2-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3-diyl diacetate](/img/structure/B15248781.png)
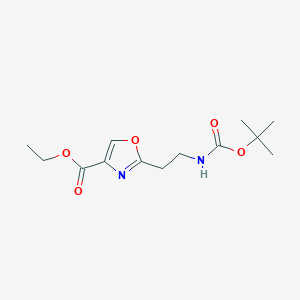
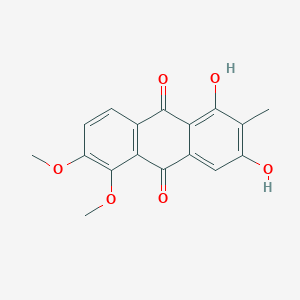
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)


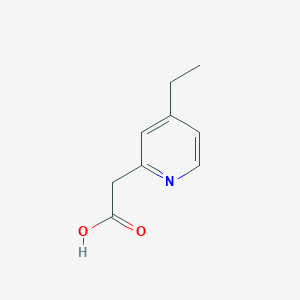


![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
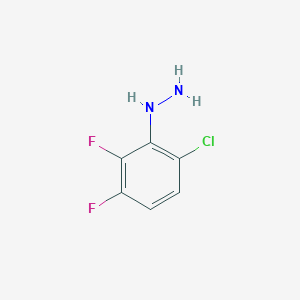
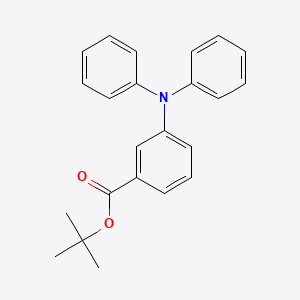
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
